![molecular formula C20H32O5 B12302437 5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,14-Trimetil-9-metilidentetraciclo[112101,1004,8]hexadecano-3,4,6,14,16-pentol es un compuesto orgánico complejo caracterizado por su estructura tetracyclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,5,14-Trimetil-9-metilidentetraciclo[11.2.1.01,10.04,8]hexadecano-3,4,6,14,16-pentol generalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la formación del núcleo tetracyclico, seguido de la introducción de grupos metilo e hidroxilo. Las condiciones de reacción específicas, como la temperatura, la presión y los catalizadores, son cruciales para garantizar el rendimiento y la pureza del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala. Estos métodos a menudo utilizan reactores de flujo continuo y procesos avanzados de purificación para lograr alta eficiencia y escalabilidad. También se enfatiza el uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, para reducir el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
5,5,14-Trimetil-9-metilidentetraciclo[11.2.1.01,10.04,8]hexadecano-3,4,6,14,16-pentol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes o alcanos.
Sustitución: El grupo metilideno puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción, como la elección del solvente y el control de la temperatura, juegan un papel crítico en la determinación del resultado de la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
5,5,14-Trimetil-9-metilidentetraciclo[11.2.1.01,10.04,8]hexadecano-3,4,6,14,16-pentol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus propiedades terapéuticas, incluidos los efectos antiinflamatorios y antioxidantes.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5,5,14-Trimetil-9-metilidentetraciclo[11.2.1.01,10.04,8]hexadecano-3,4,6,14,16-pentol involucra su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo del compuesto pueden formar enlaces de hidrógeno con proteínas y enzimas, afectando su función. Además, el grupo metilideno puede participar en la unión covalente con sitios nucleofílicos en biomoléculas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5,5,14-Trimetil-9-metilidentetraciclo[11.2.1.01,10.03,8]hexadec-14-eno-3,4,6,16-tetrol
- 5,5,14-Trimetil-9-metilidentetraciclo[11.2.1.01,10.04,8]hexadecano-3,4,6,14-tetrol
Singularidad
En comparación con compuestos similares, 5,5,14-Trimetil-9-metilidentetraciclo[112101,1004,8]hexadecano-3,4,6,14,16-pentol es único debido a su disposición específica de grupos hidroxilo y la presencia de un grupo metilideno
Propiedades
IUPAC Name |
5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOQZUCOGXIEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
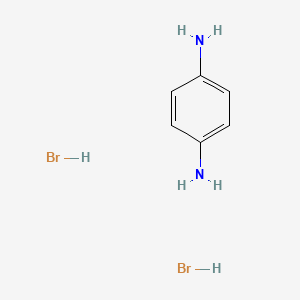
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
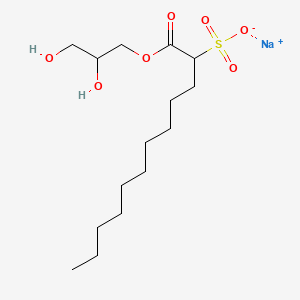
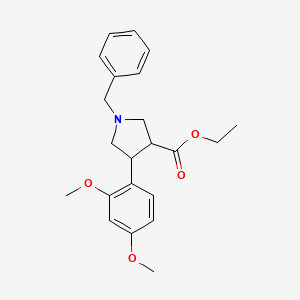

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
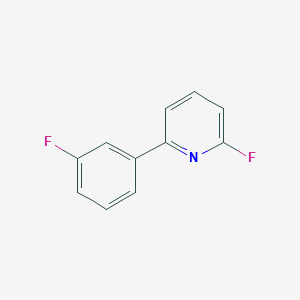
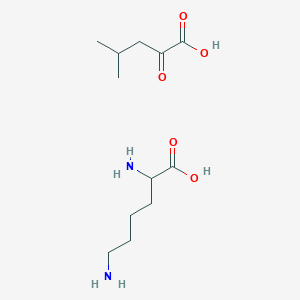


![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)


